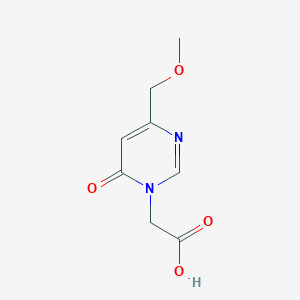
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1
Descripción general
Descripción
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 is a heterocyclic organic compound . It is also known by its IUPAC name, 2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C9H8D3NO3 . Its molecular weight is 184.21 . The compound’s structure includes functional groups such as alcohols & phenols and amino acids .Physical and Chemical Properties Analysis
This compound is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación
1. Crystallization and Molecular Interactions
DL-4-Hydroxyphenyl-2,6-D2-alanine-2-D1 has been utilized in the study of self-assembled monolayers (SAMs) of rigid biphenyl thiols, which act as heterogeneous nucleants for crystallization. These SAMs are instrumental in understanding the nucleation of amino acids like l-alanine and dl-valine on various surfaces. This research sheds light on the crystallographic planes and orientations involved in the nucleation process, highlighting the significance of interfacial interactions, particularly hydrogen bonding, in these phenomena (Ulman, 2002).
2. Non-enzymatic Transformation Studies
In another study, this compound played a role in the non-enzymatic transformation of various compounds, such as dl-glyceraldehyde, to form diastereomeric dl-alanine derivatives. This research proposes a plausible mechanism for such transformations, offering insights into the chemical processes involved in the formation of these derivatives (Huang, Pathirana, Ye, & Palaniswamy, 2015).
3. Analytical Method Development
This compound has been central in the development of new analytical methods for the enantioselective separation of DL-amino acids. The use of capillary electrophoresis has been validated for purity analysis, offering a novel approach for studying the level of racemization in peptide synthesis. This research contributes to the understanding of key steps in solid-phase peptide synthesis that affect racemization (Pumera, Flegel, Lepša, & Jelínek, 2002).
4. Studies on Dipeptide Syntheses
Further research has explored the stereospecificity of dipeptide syntheses using this compound. This study delved into the stereochemical course of these syntheses, contributing to a better understanding of isotactic sequences in peptide bonding. The findings have implications for synthesizing specific dipeptides and understanding their structural properties (Kricheldorf, Au, & Mang, 2009).
5. Enzyme Induction and Optimization Studies
Significantly, this compound has been identified as an effective inducer in the optimization of enzyme production. Studies have shown its role in enhancing the yield of D-amino acid oxidase, a crucial enzyme in various biochemical processes. This research offers valuable insights into the optimization of fermentation processes and enzyme induction (Gupta, Gundampati, & Debnath, 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-2-deuterio-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i1D,2D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-GNRMPFMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1CC([2H])(C(=O)O)N)[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)






